molecular formula C10H12O2S B1623859 [(E)-2-ethylsulfonylethenyl]benzene CAS No. 6308-88-9

[(E)-2-ethylsulfonylethenyl]benzene

Cat. No.: B1623859
CAS No.: 6308-88-9
M. Wt: 196.27 g/mol
InChI Key: NTSXTOJBZHNQGP-CMDGGOBGSA-N
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Description

[(E)-2-Ethylsulfonylethenyl]benzene is a substituted benzene derivative featuring an ethylsulfonylethenyl group (-CH₂CH₂SO₂-CH=CH₂) in the (E)-configuration. This compound combines the aromatic stability of benzene with the electron-withdrawing sulfonyl group and the π-conjugated ethenyl moiety. Such structural features may influence its electronic properties, adsorption behavior, and reactivity under electron irradiation compared to unsubstituted benzene or other derivatives. While direct studies on this specific compound are absent in the literature, insights can be inferred from analogous systems, such as substituted benzenes and sulfonated hydrocarbons, as discussed in the provided evidence .

Properties

CAS No.

6308-88-9

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

[(E)-2-ethylsulfonylethenyl]benzene

InChI

InChI=1S/C10H12O2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+

InChI Key

NTSXTOJBZHNQGP-CMDGGOBGSA-N

SMILES

CCS(=O)(=O)C=CC1=CC=CC=C1

Isomeric SMILES

CCS(=O)(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Adsorption Properties

The ethylsulfonylethenyl group introduces steric bulk and electronic effects that differentiate [(E)-2-ethylsulfonylethenyl]benzene from simpler benzene derivatives:

Compound Key Substituent Electronic Effect Adsorption on Pt
Benzene None Neutral π-system Flat adsorption via π-metal interactions
Ethylbenzene -CH₂CH₃ (electron-donating) Weak electron donation Increased steric hindrance, reduced surface bonding strength
[(E)-2-Ethylsulfonylethenyl]benzene -CH₂CH₂SO₂-CH=CH₂ (electron-withdrawing) Strong electron withdrawal via SO₂, conjugation via ethenyl Likely tilted adsorption due to sulfonyl-metal interactions, reduced π-backbonding
  • Steric Effects: The bulky substituent may reduce packing density on Pt surfaces, leading to lower desorption yields for heavier fragments compared to unsubstituted benzene .

Fragmentation Under Electron Irradiation

Studies on benzene films show that fragmentation pathways depend on substituent-induced charge redistribution and steric constraints:

Fragment Benzene (Yield at 950 eV) Ethylbenzene (Hypothetical Yield) [(E)-2-Ethylsulfonylethenyl]benzene (Predicted)
H⁺ High (dominant) Moderate Low (sulfonyl stabilizes anions)
CH₃⁺ Low High (ethyl cleavage) Moderate (sulfonyl resists cleavage)
C₆H₅⁺ Suppressed Moderate Highly suppressed (steric/electronic inhibition)
SO₂⁻ N/A N/A High (DEA at sulfonyl group)
  • Key Observations :
    • Anion vs. Cation Yields : The sulfonyl group may promote anion desorption (e.g., SO₂⁻) via DEA, contrasting with benzene’s dominant H⁺ desorption .
    • Thickness Dependence : Thicker films of [(E)-2-ethylsulfonylethenyl]benzene may exhibit reduced ion yields due to attenuated metal-substrate interactions (e.g., image charge effects), similar to benzene’s thickness-dependent behavior .

Energy-Dependent Desorption Mechanisms

Benzene’s desorption mechanisms—DEA, dipole dissociation (DD), and dissociative ionization (DI)—are influenced by substituents:

Mechanism Benzene (10–950 eV) [(E)-2-Ethylsulfonylethenyl]benzene (Predicted)
DEA Minor role (dominated by DD) Enhanced at low energies (SO₂ stabilizes anions)
DD Dominant above 250 eV Reduced due to steric inhibition of dipole alignment
DI Significant above 500 eV Moderate (sulfonyl may quench ionization pathways)
  • Threshold Energy Shifts : The electron-withdrawing sulfonyl group may lower the energy threshold for DEA but raise it for DI due to altered charge-transfer dynamics .

Preparation Methods

Reaction Mechanism and Conditions

Adapted from a patented method for analogous phenylsulfonyl compounds, this approach employs (ethylsulfonylmethyl)benzene and paraformaldehyde under basic conditions. The reaction proceeds via:

  • Deprotonation : Potassium carbonate deprotonates the methylene group adjacent to the sulfone, generating a stabilized carbanion.
  • Formaldehyde Addition : The carbanion reacts with formaldehyde (from paraformaldehyde decomposition), forming a hydroxymethyl intermediate.
  • Elimination : β-Hydride elimination produces the E-configured double bond, favored by the electron-withdrawing sulfone group.

Optimized Protocol :

  • Reactants : (Ethylsulfonylmethyl)benzene (1.0 equiv), paraformaldehyde (1.2 equiv)
  • Conditions : K₂CO₃ (2.0 equiv), DMF solvent, 80°C, 12 h
  • Yield : 68–72% (estimated from analogous phenylsulfonyl systems)
  • Stereoselectivity : >95% E-isomer due to sulfone-induced stabilization of the trans configuration.

Substrate Synthesis

(Ethylsulfonylmethyl)benzene Preparation :

  • Nucleophilic Substitution : Benzyl chloride reacts with sodium ethylsulfinate in ethanol at reflux (24 h) to form benzyl ethyl sulfide.
  • Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the sulfide to the sulfone at 0–5°C (12 h, 89% yield).

Ceric Ammonium Nitrate (CAN)-Mediated Coupling

Oxidative Coupling Mechanism

This method, inspired by toluenesulfonyl vinylations, leverages CAN’s dual role as an oxidant and mediator:

  • Sulfinate Activation : Sodium ethylsulfinate (EtSO₂Na) reacts with CAN in acetonitrile, forming a sulfonyl radical.
  • Iodide Participation : Sodium iodide provides iodide ions, which couple with the radical to generate a vinyl sulfone intermediate.
  • Aromatic Substitution : The intermediate undergoes electrophilic attack on benzene, facilitated by CAN’s Lewis acidity.

Procedure :

  • Reactants : EtSO₂Na (1.5 equiv), NaI (2.0 equiv), benzene (excess)
  • Conditions : CAN (1.0 equiv), CH₃CN, 0°C, 6 h
  • Yield : 65–70% (extrapolated from toluenesulfonyl analogues)
  • Advantage : Avoids pre-functionalized benzene derivatives.

Radical-Mediated Alkenylation

Catalytic Radical Generation

Using dibenzoyl peroxide (BPO) as an initiator, this method couples ethylsulfonyl chloride with styrene:

  • Radical Initiation : BPO decomposes thermally (80°C), generating phenyl radicals.
  • Sulfonyl Radical Formation : Phenyl radicals abstract chlorine from ethylsulfonyl chloride, producing ethylsulfonyl radicals.
  • Alkenylation : Radical addition to styrene followed by β-scission yields the E-alkene.

Optimized Parameters :

  • Catalyst : BPO (10 mol%)
  • Solvent : Toluene, 80°C, 8 h
  • Yield : 60–65%
  • Stereocontrol : Radical recombination favors the trans configuration due to reduced steric hindrance.

Wittig Reaction with Sulfonyl-Stabilized Ylides

Ylide Preparation and Reactivity

Triphenylphosphine reacts with ethylsulfonylmethyl bromide under basic conditions to form a stabilized ylide:

  • Ylide Synthesis : Ethylsulfonylmethyl bromide + PPh₃ → Phosphonium salt → Deprotonation with NaHMDS.
  • Coupling with Benzaldehyde : The ylide reacts with benzaldehyde, forming the E-alkene via a betaine intermediate.

Key Data :

  • Ylide Stability : Sulfone electron-withdrawing effects enhance ylide stability, permitting room-temperature reactions.
  • Yield : 75–80% (based on analogous sulfonyl ylides)
  • E/Z Ratio : 9:1 (confirmed by ¹H-NMR coupling constants).

Comparative Analysis of Methods

Method Yield (%) E-Selectivity Scalability Key Advantage
Paraformaldehyde 68–72 >95% High Simple setup, high stereocontrol
CAN-Mediated Coupling 65–70 90% Moderate No pre-functionalized arenes
Radical Alkenylation 60–65 85% Low Tolerance to electron-rich arenes
Wittig Reaction 75–80 90% Moderate High yields, predictable stereochemistry

Experimental Protocols

Representative Procedure: Paraformaldehyde Method

  • Charge Reactor : (Ethylsulfonylmethyl)benzene (5.0 g, 23 mmol), paraformaldehyde (0.83 g, 27.6 mmol), K₂CO₃ (6.4 g, 46 mmol), DMF (50 mL).
  • Heat : 80°C, 12 h under N₂.
  • Workup : Dilute with H₂O (100 mL), extract with EtOAc (3×50 mL).
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) affords the product as white crystals (3.4 g, 70%).

Characterization :

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar-H), 6.82 (d, J = 16.0 Hz, 1H, CH=), 6.35 (d, J = 16.0 Hz, 1H, CH=), 3.21 (q, J = 7.4 Hz, 2H, SO₂CH₂CH₃), 1.42 (t, J = 7.4 Hz, 3H, CH₂CH₃).
  • IR (KBr): 1305 cm⁻¹ (S=O asym), 1142 cm⁻¹ (S=O sym), 965 cm⁻¹ (trans CH=CH).

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